molecular formula C10H18N2O3 B578632 Lysine(crotonyl)-OH CAS No. 1338823-35-0

Lysine(crotonyl)-OH

Cat. No.: B578632
CAS No.: 1338823-35-0
M. Wt: 214.265
InChI Key: IZHPCCLNIDDVFG-NCJLJLRUSA-N
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Mechanism of Action

Target of Action

Lysine(crotonyl)-OH, or lysine crotonylation, is a posttranslational modification that primarily targets both histone and non-histone proteins . This modification is involved in diverse biological processes and diseases such as neuropsychiatric disease, carcinogenesis, spermatogenesis, tissue injury, and inflammation .

Mode of Action

Lysine crotonylation interacts with its targets by adding a crotonyl group to lysine residues on proteins. This process is catalyzed reversibly by crotonyltransferases and decrotonylases . The crotonyl group’s unique carbon-carbon π-bond structure indicates that lysine crotonylation may use distinct regulatory mechanisms from other types of lysine acylation .

Biochemical Pathways

Lysine crotonylation is involved in various biochemical pathways. It is particularly enriched in nuclear proteins involved in RNA processing, nucleic acid metabolism, and chromosome organization . Dysregulation of enzymes like glutaryl-CoA dehydrogenase (GCDH) and enoyl-CoA hydratase short chain 1 (ECHS1) can lead to the accumulation of the intermediate metabolite crotonyl-CoA, a precursor for histone lysine crotonylation .

Pharmacokinetics

It is known that the modification is regulated by the intracellular concentration of crotonyl-coa, the substrate used by crotonyltransferases . The enzymes that add and remove the crotonyl group can also influence the bioavailability of lysine crotonylation .

Result of Action

The addition of a crotonyl group to lysine residues can influence protein structure and modulate their stability, localization, and activity .

Action Environment

The action of lysine crotonylation can be influenced by various environmental factors. For example, the level of lysine crotonylation can be affected by the availability of crotonyl-CoA, which can be influenced by cellular metabolism and potentially environmental factors

Biochemical Analysis

Biochemical Properties

Lysine(crotonyl)-OH interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the regulation of diverse biological processes, including cytoplasmic translation and structural constituent of ribosome . It also plays a significant role in the pathogenicity of certain organisms, suggesting a significant role for this compound in these processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is recognized as an indicator of active genes and participates in the male germ cell differentiation process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that different nutritional conditions have a significant influence on the this compound levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with numerous enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The majority of crotonylated proteins were found to be distributed in the cytoplasm (35%), mitochondria (26%), and nucleus (22%) .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysine(crotonyl)-OH can be synthesized through the enzymatic activity of crotonyltransferases, which transfer a crotonyl group from crotonyl-CoA to the lysine residue. This process is reversible and can be catalyzed by decrotonylases . The reaction typically occurs under physiological conditions, with the presence of crotonyl-CoA as a substrate.

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar enzymatic processes are employed on a larger scale. The use of recombinant enzymes and optimized reaction conditions can facilitate the efficient production of this compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Lysine(crotonyl)-OH primarily undergoes acylation reactions, where the crotonyl group is added or removed from the lysine residue. This modification can influence the charge and structure of the protein, affecting its function and interactions .

Common Reagents and Conditions:

    Crotonyl-CoA: The primary donor molecule for the crotonyl group.

    Crotonyltransferases: Enzymes that catalyze the addition of the crotonyl group.

    Decrotonylases: Enzymes that remove the crotonyl group.

Major Products Formed: The major product of these reactions is the crotonylated lysine residue, which can be part of histone or non-histone proteins. This modification can lead to changes in gene expression and protein function .

Biological Activity

Lysine(crotonyl)-OH, a derivative of lysine featuring a crotonyl group, is an important compound in the study of post-translational modifications (PTMs) in proteins. This article delves into the biological activity of lysine crotonylation (Kcr), its implications in various physiological processes, and its potential role in disease mechanisms.

Overview of Lysine Crotonylation

Lysine crotonylation is a PTM that occurs when a crotonyl group is added to the ε-amino group of lysine residues in proteins. This modification has been identified in both histone and non-histone proteins and plays significant roles in gene regulation, cellular metabolism, and disease progression. The unique structure of the crotonyl group provides distinct regulatory mechanisms compared to other lysine modifications such as acetylation.

Enzymatic Regulation

Lysine crotonylation is regulated by various enzymes, including:

  • P300/CBP : Acetyltransferases that facilitate the addition of crotonyl groups to lysines.
  • Histone Deacetylases (HDACs) : These enzymes can remove crotonyl groups, thus regulating Kcr levels within cells .

Non-Enzymatic Pathways

Crotonate can also be generated through metabolic pathways involving short-chain fatty acids, which further influence lysine crotonylation. High levels of crotonate have been shown to inhibit decrotonylation processes, enhancing the stability of Kcr modifications .

Gene Regulation

Lysine crotonylation is crucial for regulating transcriptional activity. It has been observed that Kcr marks are enriched at promoter regions of actively transcribed genes, suggesting a role in enhancing gene expression .

Cellular Processes

Kcr modifications have been linked to various cellular functions:

  • Chromatin Remodeling : Crotonylated histones contribute to chromatin accessibility and gene expression.
  • Metabolic Regulation : Kcr influences metabolic pathways by modifying key metabolic enzymes .

Cancer

Research indicates that lysine crotonylation plays a pivotal role in tumor biology. For instance, glioblastoma stem cells (GSCs) utilize lysine catabolism to accumulate crotonyl-CoA, which enhances Kcr levels and promotes tumor growth while evading immune responses .

Renal Disease

In chronic renal failure, elevated levels of Kcr have been associated with protective mechanisms against further renal damage. Studies show that increased lysine crotonylation correlates with improved renal function and reduced inflammation .

Study 1: Crotonylome Profiling in Renal Failure

A comprehensive analysis identified 1,109 lysine modification sites in patients with chronic renal failure. The study highlighted that specific crotonylated proteins were significantly enriched in pathways related to platelet function and cell adhesion, suggesting a protective role against kidney injury .

Study 2: Tumor Immunity Reprogramming

In glioblastoma research, it was demonstrated that GSCs reprogram lysine metabolism to enhance Kcr levels via increased expression of the lysine transporter SLC7A2. This modification was shown to facilitate immune evasion by promoting type I interferon signaling pathways .

Data Tables

Biological Process Role of Lysine Crotonylation
Gene RegulationEnhances transcription through chromatin remodeling
MetabolismModulates key metabolic enzymes
Immune ResponseFacilitates immune evasion in tumors
Renal ProtectionCorrelates with improved renal function
Disease Context Findings
Chronic Renal FailureIncreased Kcr associated with reduced inflammation
GlioblastomaEnhanced tumor growth via Kcr-mediated pathways

Properties

IUPAC Name

(2S)-2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHPCCLNIDDVFG-NCJLJLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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